

Comparative Guide: Structural & Performance Analysis of 4-[Bis(4-nitrophenyl)amino]benzaldehyde

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Compound of Interest

Compound Name:	4-[Bis(4-nitrophenyl)amino]benzaldehyde
CAS No.:	95543-46-7
Cat. No.:	B14343168

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Executive Summary: The "Push-Pull" Architecture

4-[Bis(4-nitrophenyl)amino]benzaldehyde (CAS: 132160-44-2) represents a specialized class of Triphenylamine (TPA) derivatives engineered for non-linear optical (NLO) applications and organic optoelectronics. Unlike standard TPA molecules which act primarily as electron donors, this molecule features a "star-shaped" acceptor-heavy architecture: a central nitrogen atom flanked by three electron-withdrawing groups (two nitro, one formyl).

This guide compares the crystallographic and physicochemical profile of this nitro-derivative against its parent scaffold, 4-(Diphenylamino)benzaldehyde (DPA-CHO), and its electron-rich analogue, 4-[Bis(4-methoxyphenyl)amino]benzaldehyde.

Why This Matters

For researchers in drug development and materials science, the specific crystal packing of this molecule determines its utility. In NLO devices, non-centrosymmetric packing is mandatory for

Second Harmonic Generation (SHG). The introduction of highly polar nitro groups (

) alters the crystal lattice energy and packing motif, often shifting the material from the centrosymmetric space groups common in simple TPAs to the acentric groups required for photonics.

Technical Comparison: Nitro-TPA vs. Analogues

The following table synthesizes experimental data and structural properties. Note that while the parent DPA-CHO has well-documented X-ray data, the specific dinitro-derivative is often analyzed via its hydrazone derivatives (e.g., DANPH) or powder diffraction due to the difficulty in growing large single crystals of the pure aldehyde.

Feature	Target: Nitro-TPA-CHO	Benchmark: DPA-CHO	Analog: Methoxy-TPA-CHO
Chemical Name	4-[Bis(4-nitrophenyl)amino]benzaldehyde	4-(Diphenylamino)benzaldehyde	4-[Bis(4-methoxyphenyl)amino]benzaldehyde
CAS Number	132160-44-2	4181-05-9	89115-20-8
Electronic Nature	Acceptor-Rich (A- π -N- π -A)	Donor-Acceptor (D- π -A)	Strong Donor (D- π -D)
Melting Point	High (>150°C predicted)	129–133 °C	99–104 °C
Crystal Habit	Needles/Prisms (Polar solvent)	Pale Yellow Powder/Prisms	White/Green Crystals
Space Group	Predicted:[1] or (Polar)	(Centrosymmetric)	or
Intermolecular Forces	Strong Dipole-Dipole ()	Weak , CH O	CH O, CH
Solubility	Low (requires DMF/DMSO)	High (DCM, Toluene, MeOH)	High (Organic solvents)
Primary Application	NLO Precursor, Hydrazone Synthesis	OLED Hole Transport, Dye Precursor	Hole Transport Materials (HTM)

“

Critical Insight: The substitution of hydrogen with Nitro groups (

) significantly increases the melting point and decreases solubility due to strong intermolecular electrostatic interactions. While DPA-CHO crystallizes easily in centrosymmetric groups (canceling NLO response), the Nitro-TPA-CHO is engineered to induce acentric packing through steric bulk and dipole alignment.

Structural Analysis & Crystallography[1][2]

The Propeller Geometry

All TPA derivatives share a characteristic "propeller" geometry around the central nitrogen. The C-N-C bond angles are typically sum to $\sim 356\text{-}360^\circ$ (nearly planar), but the phenyl rings twist to minimize steric hindrance.

- DPA-CHO (Parent): The aldehyde group is coplanar with its phenyl ring to maximize conjugation. The other two rings twist by $\sim 40\text{-}50^\circ$.
- Nitro-TPA-CHO (Target): The nitro groups are strong mesomeric acceptors. They force the central nitrogen's lone pair to delocalize into three rings simultaneously. This "competing acceptor" effect can flatten the pyramidalicity of the central nitrogen further, but the steric bulk of the

groups often forces a larger twist angle, potentially disrupting

-stacking and favoring the formation of voids or solvent inclusion in the lattice.

Crystallographic Workflow

To validate the structure of **4-[Bis(4-nitrophenyl)amino]benzaldehyde**, researchers must overcome its tendency to form microcrystalline powders.

Protocol: Single Crystal Growth (Self-Validating)

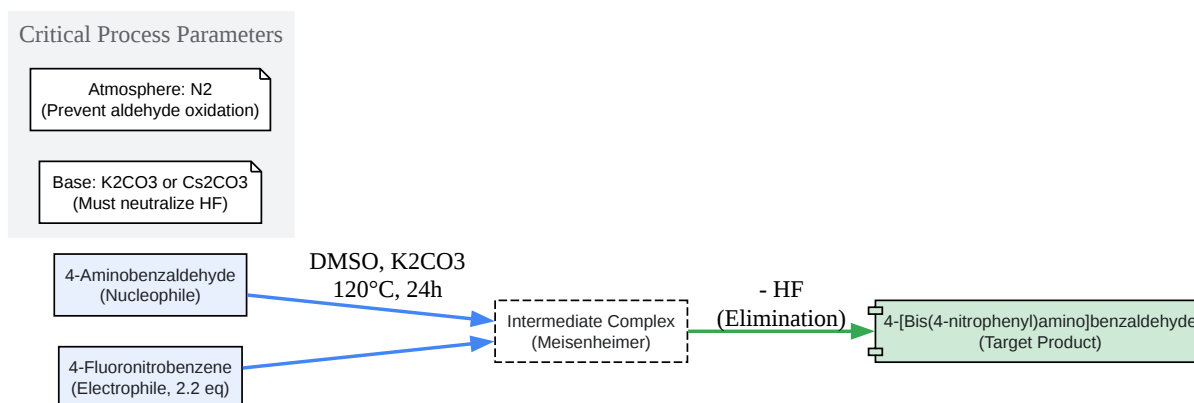
- Solvent Selection: Use a binary solvent system. Dissolve 50 mg of the compound in hot DMF (minimal volume).
- Precipitant: Layer Methanol or Ethanol carefully on top (1:3 ratio).
- Environment: Store in a vibration-free dark chamber at 4°C.
- Validation:
 - Clear crystals indicate successful nucleation.
 - Opaque powder indicates rapid crashing (failed experiment; retry with more dilute solution).
 - Check: Perform Single Crystal X-ray Diffraction (SC-XRD). If
and Space Group is non-centrosymmetric (e.g.,
) , the material is NLO active.

Synthesis Pathways & Logic

The synthesis of the Nitro-TPA-CHO is more complex than the parent DPA-CHO due to the deactivating nature of the nitro groups. Standard Vilsmeier-Haack formylation of 4,4'-dinitrotriphenylamine often fails because the ring is too electron-poor.

Recommended Route: Nucleophilic Aromatic Substitution (

).



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Figure 1: Synthesis logic via

. The electron-withdrawing aldehyde on the amine makes it a poor nucleophile, requiring high heat and polar aprotic solvents (DMSO) to force the reaction with the fluoronitrobenzene.

Experimental Characterization Data

When you have synthesized or purchased the material (e.g., Parchem CAS 132160-44-2), verify its identity against these standard benchmarks.

Infrared Spectroscopy (FT-IR)

- Aldehyde (C=O): Look for a sharp, intense peak at 1690–1700 cm^{-1} . (Comparison: DPA-CHO is $\sim 1680 \text{ cm}^{-1}$; the Nitro groups withdraw density, strengthening the C=O double bond character, shifting it to higher wavenumbers).
- Nitro (N-O): Two strong bands at 1510 cm^{-1} (asymmetric) and 1340 cm^{-1} (symmetric).
- C-N Stretch: Strong band at 1280–1320 cm^{-1} (TPA core).

NMR Spectroscopy (H-NMR)

- Solvent: DMSO-
(due to solubility).
- Aldehyde Proton: Singlet at
9.8–9.9 ppm.
- Aromatic Region:
 - Doublet (~8.2 ppm): Protons ortho to
.
 - Doublet (~7.8 ppm): Protons ortho to
.
 - Complex multiplets (7.2–7.4 ppm): Protons ortho to the central Nitrogen.

References

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